Cas no 1804404-03-2 (Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate)

Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate
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- Inchi: 1S/C11H10BrNO3/c1-2-16-11(15)10-7(6-13)3-4-9(14)8(10)5-12/h3-4,14H,2,5H2,1H3
- InChI Key: GPTSOXUJMWOURG-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=C(C#N)C=1C(=O)OCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- XLogP3: 2.1
- Topological Polar Surface Area: 70.3
Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017360-1g |
Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate |
1804404-03-2 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate Related Literature
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate
Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate (CAS No. 1804404-03-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate, identified by its CAS number 1804404-03-2, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its bromomethyl and cyano functional groups, has garnered attention due to its utility in constructing complex molecular architectures essential for drug development.
The structural features of Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate make it a valuable building block for the synthesis of various pharmacologically active agents. The presence of a bromomethyl group (–CH₂Br) facilitates nucleophilic substitution reactions, allowing for the introduction of diverse side chains or heterocyclic moieties. Concurrently, the cyano group (–CN) and hydroxyl group (–OH) provide additional reactivity, enabling further functionalization through reduction, hydrolysis, or condensation reactions.
In recent years, the demand for novel therapeutic agents has driven extensive research into the development of heterocyclic compounds. Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate has emerged as a key precursor in the synthesis of bioactive molecules targeting various diseases. For instance, studies have demonstrated its role in the preparation of derivatives with potential antimicrobial and anti-inflammatory properties.
The pharmaceutical industry has increasingly leveraged this compound to explore new chemical entities (NCEs) with improved pharmacokinetic profiles and reduced toxicity. Researchers have utilized Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate to develop novel inhibitors of enzymes involved in metabolic pathways relevant to cancer and neurodegenerative disorders. The bromomethyl functionality, in particular, has been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns.
Advances in synthetic methodologies have further enhanced the utility of Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled efficient derivatization of this intermediate. These methods not only improve yields but also minimize unwanted byproducts, making the process more sustainable and scalable.
The cyano group in Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate offers additional synthetic versatility. It can be reduced to an amine or hydrolyzed to a carboxylic acid, expanding its applicability in medicinal chemistry. This adaptability has been exploited in the design of prodrugs and targeted drug delivery systems, where functional group modifications play a critical role in modulating drug release and bioavailability.
In academic research, Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate has been employed to investigate novel reaction pathways and develop innovative synthetic strategies. For example, recent studies have explored its use in constructing fused heterocycles, which are prevalent motifs in many biologically active compounds. These investigations not only contribute to fundamental chemical knowledge but also provide practical tools for future drug discovery efforts.
The hydroxyl group on Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate further enhances its synthetic value. It can participate in etherification or esterification reactions, allowing for the introduction of polar functionalities that improve solubility and binding affinity. This feature has been particularly useful in designing small molecule inhibitors targeting protein-protein interactions, a critical aspect of modern drug design.
The growing interest in green chemistry has also influenced the use of Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate. Researchers are increasingly adopting solvent-free conditions and catalytic methods to minimize environmental impact. Such approaches align with regulatory pressures and consumer expectations for sustainable pharmaceutical practices.
In conclusion, Ethyl 2-bromomethyl-6-cyano-3-hydroxybenzoate (CAS No. 1804404-03-2) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural attributes and reactivity make it indispensable for constructing complex bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts.
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